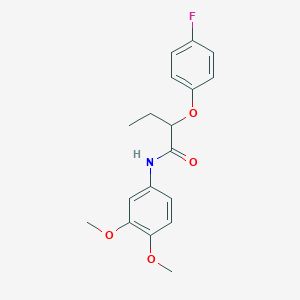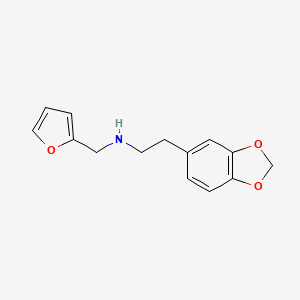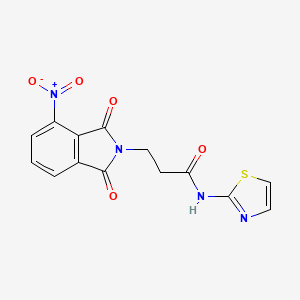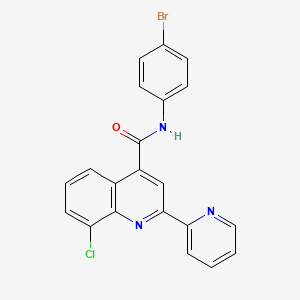![molecular formula C14H11N3O3 B4654855 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been explored . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Applications De Recherche Scientifique
Antiproliferative Agent
This compound has been identified as a potential antiproliferative agent . It can inhibit the growth of cells, which is particularly useful in cancer research where controlling the rapid multiplication of cells is crucial . The compound’s efficacy in this application stems from its ability to interfere with cell cycle progression, thereby halting the proliferation of cancerous cells.
Antimicrobial Activity
The pyrido[2,3-d]pyrimidine derivatives exhibit antimicrobial properties . They have been synthesized and tested for their effectiveness against various microorganisms, showing promising results as potential antimicrobial agents . This application is significant in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Properties
These compounds also display anti-inflammatory and analgesic activities . They can be used to reduce inflammation and act as pain relievers . This makes them valuable in the pharmaceutical industry for the development of new medications to treat conditions like arthritis and other inflammatory diseases.
Hypotensive Effects
Another application is their hypotensive effect , meaning they can lower blood pressure . This property is beneficial for creating new treatments for hypertension, which is a common and dangerous cardiovascular condition.
Antihistamine Properties
The compound has been associated with antihistamine properties . It can potentially be used to develop treatments for allergic reactions by blocking the action of histamine, a compound released during an allergic response .
PI3K Inhibition
Derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) . PI3K plays a significant role in cell growth and survival, and its inhibition is a targeted approach in cancer therapy to induce tumor cell death.
Protein Tyrosine Kinase Inhibition
The compound is also known for its ability to inhibit protein tyrosine kinases . This application is crucial in cancer treatment since these enzymes are often overactive in various types of cancer, leading to uncontrolled cell growth.
Cyclin-dependent Kinase Inhibition
Lastly, it acts as an inhibitor of cyclin-dependent kinases . These enzymes are essential for cell cycle regulation, and their inhibition can be a strategy to prevent the proliferation of cancer cells.
Mécanisme D'action
Target of Action
Derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, certain derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases . These proteins play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that pi3k inhibitors prevent the activation of the pi3k/akt/mtor pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . Similarly, protein tyrosine kinase inhibitors block the action of protein tyrosine kinases, which are involved in cell growth and division .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR and protein tyrosine kinase pathways, given its potential inhibitory effects on these enzymes . These pathways are critical for cell survival, growth, and proliferation. By inhibiting these pathways, the compound could potentially slow down or stop the growth of cancer cells.
Result of Action
Given its potential inhibitory effects on pi3k and protein tyrosine kinases, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Orientations Futures
The future directions for research on 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could involve further exploration of its biological activities and potential applications, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . Additionally, the development of new synthesis methods could also be a promising direction .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQPFBZQUZYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)
![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![N-(tert-butyl)-4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4654826.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)
![2-[(2-chlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4654859.png)

